N-[2-(methylsulfinyl)phenyl]acetamide
Description
N-[2-(Methylsulfinyl)phenyl]acetamide is a sulfur-containing acetamide derivative characterized by a methylsulfinyl (-S(O)CH₃) substituent at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(2-methylsulfinylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)10-8-5-3-4-6-9(8)13(2)12/h3-6H,1-2H3,(H,10,11) |
InChI Key |
KAVOPOMQAZGRQR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1S(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The methylsulfinyl group distinguishes this compound from other phenylacetamides with sulfur-based substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Sulfinyl vs. Sulfonyl/Sulfanyl Groups: The methylsulfinyl group (-S(O)CH₃) is less oxidized than sulfonyl (-SO₂CH₃) but more polar than sulfanyl (-S-CH₃). This intermediate oxidation state balances electron-withdrawing effects and solubility in polar solvents .
- Hydroxyl and Sulfhydryl Groups: These enhance solubility via hydrogen bonding (e.g., 2-OH in and 2-SH in ), whereas sulfinyl groups rely on dipole interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Crystallinity and Stability: The methylsulfonyl analog in exhibits strong intermolecular interactions (C–H⋯O bonds), enhancing crystallinity. Sulfinyl analogs may adopt similar packing but with weaker dipole interactions.
- Lipophilicity: Sulfanyl groups (e.g., in ) increase lipophilicity, whereas sulfinyl and hydroxyl groups improve polar solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
